Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[3,2-b]pyrroles This compound is characterized by its fused ring structure, which includes both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted furan with a suitable pyrrole derivative. For example, the reaction of 2-methylfuran with 3-methylpyrrole in the presence of a strong acid catalyst can lead to the formation of the desired furo[3,2-b]pyrrole structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furo[3,2-b]pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized furo[3,2-b]pyrrole derivatives, which can have different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dimethyl-4H-furo[2,3-b]pyrrole-5-carboxylate
- Methyl 2,3-dimethyl-4H-furo[3,2-c]pyrrole-5-carboxylate
- Methyl 2,3-dimethyl-4H-furo[3,2-d]pyrrole-5-carboxylate
Uniqueness
Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its specific ring fusion pattern and the position of its substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-5-6(2)14-8-4-7(10(12)13-3)11-9(5)8/h4,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJUHFYIWNNHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1NC(=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570604 | |
Record name | Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155445-29-7 | |
Record name | Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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